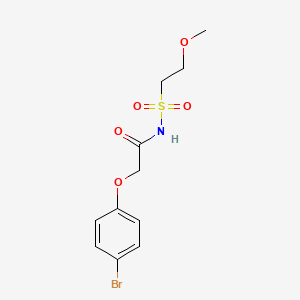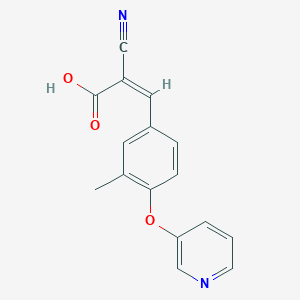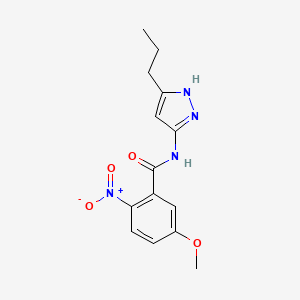![molecular formula C15H27N3O4 B7553320 Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate, also known as Boc-Delta-Val-Arg-Phe(pNO2)-Phe-Leu or Boc-VRFFKL, is a peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a derivative of the neuropeptide Y (NPY) family, which plays a crucial role in regulating various physiological processes, including appetite, stress response, and cardiovascular function.
Mechanism of Action
The mechanism of action of Boc-VRFFKL involves its binding to the NPY Y1 receptor, which activates a signaling pathway that regulates various physiological processes. This receptor is predominantly expressed in the hypothalamus, which is the region of the brain that controls appetite and energy homeostasis. By binding to this receptor, Boc-VRFFKL can modulate food intake and energy expenditure, making it a potential candidate for the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
Boc-VRFFKL has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve glucose metabolism in preclinical models. These effects make it a potential candidate for the treatment of type 2 diabetes and related metabolic disorders. Boc-VRFFKL has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of Boc-VRFFKL is its high potency and selectivity for the NPY Y1 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, one of the main limitations of Boc-VRFFKL is its high cost and complexity of synthesis, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on Boc-VRFFKL. One potential direction is to study its effects on other physiological processes, such as stress response and cardiovascular function. Another potential direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in vivo. Additionally, the development of new analogs and derivatives of Boc-VRFFKL may lead to the discovery of novel drug candidates for the treatment of metabolic disorders and chronic pain.
Synthesis Methods
The synthesis of Boc-VRFFKL involves the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the preparation of peptides. In this method, the peptide chain is synthesized step-by-step on a solid support using protected amino acids, which are sequentially added to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Scientific Research Applications
Boc-VRFFKL has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including binding to the NPY Y1 receptor, which is involved in the regulation of food intake and energy homeostasis. Boc-VRFFKL has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-6-16(7-2)12(19)10-17-8-9-18(11-13(17)20)14(21)22-15(3,4)5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKIEROFIVAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)




![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)